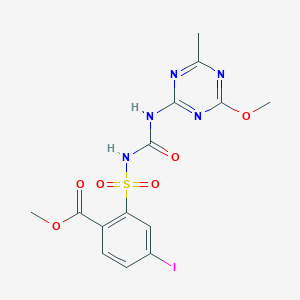

methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate

Descripción general

Descripción

The compound of interest, methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate, is a complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to its functional groups. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative.

Synthesis Analysis

The synthesis of complex organic molecules often involves the formation of heterocyclic structures, as seen in the synthesis of functionalized 4H-1,2-benzoxazine derivatives . Although the target molecule is not a benzoxazine, the methodologies described for introducing various electron-withdrawing substituents on the benzene ring could be relevant for its synthesis. The use of strong acids like trifluoromethanesulfonic acid in the synthesis of these heterocycles suggests that similar conditions might be employed in the synthesis of the target molecule, particularly in forming the triazine ring system .

Molecular Structure Analysis

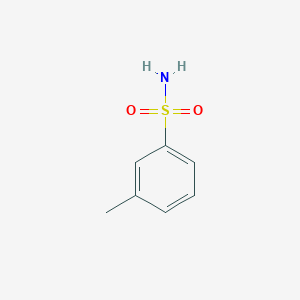

The molecular structure of organic compounds can be elucidated using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the sulfonamide compound 4MNBS was characterized using these methods, providing detailed structural information . Similarly, the target molecule's structure could be analyzed using XRD to determine its crystal structure and NMR to understand the electronic environment of the various atoms within the molecule.

Chemical Reactions Analysis

The reactivity of sulfonamide and triazine derivatives is of particular interest. The sulfonamide-sulfonimide tautomerism observed in sulfonamide-1,2,4-triazine derivatives indicates that the target molecule may also exhibit tautomeric behavior, which could affect its reactivity and the types of chemical reactions it can participate in . The intermolecular hydrogen bonding patterns observed in these derivatives could also be relevant to the target molecule, influencing its solubility and interaction with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of a molecule are closely related to its molecular structure. The target molecule's properties such as solubility, melting point, and stability could be inferred from related compounds. For example, the stability of a molecule can be analyzed using hyperconjugative interactions and charge delocalization through natural bond orbital (NBO) analysis, as demonstrated for the 4MNBS molecule . The frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical in understanding the molecule's reactivity, which can be calculated using Density Functional Theory (DFT) .

Aplicaciones Científicas De Investigación

Photodegradation Studies

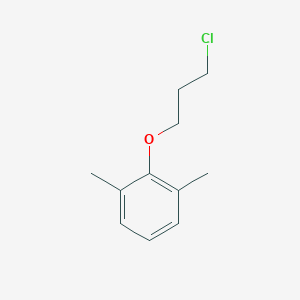

Photolysis of this compound, a sulfonylurea herbicide, has been extensively studied. It degrades into various photoproducts on different surfaces such as glass, soil, and plant surfaces. The rate of photodegradation varies based on the surface, with a faster rate observed on glass compared to soil. This research has implications for understanding the environmental impact and degradation behavior of this herbicide (Bhattacharjeel & Dureja, 2002).

Photostability in Field Conditions

Studies on the photostability of this herbicide under field conditions revealed that its degradation in various solvents follows first-order kinetics. This research helps in understanding the environmental behavior of this herbicide in agricultural settings (Bhattacharjee & Dureja, 1999).

Hydrolysis Mechanism

Research on the hydrolysis of similar sulfonylurea herbicides provides insights into the chemical behavior of this compound. The hydrolysis in acidic media involves consecutive reactions, and the study helps in understanding the stability and degradation pathways of these herbicides (Hemmamda, Calmon, & Calmon, 1994).

Soil Microbial Activity

The impact of this herbicide on soil microbial activity has been investigated. It was found that the herbicide's influence on microbial parameters in the soil depends on the rate of application and duration of activity. This is crucial for understanding the ecological effects of using this herbicide in agricultural practices (Radivojević et al., 2014).

Herbicide Persistence and Mobility

Studies have been conducted on the persistence and mobility of this herbicide in various environments, such as paddy fields and soil. Understanding its persistence helps in assessing the risk of accumulation in the environment and its mobility influences the strategies for its application in agriculture (Sondhia, 2009).

Propiedades

IUPAC Name |

methyl 4-iodo-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14IN5O6S/c1-7-16-12(19-14(17-7)26-3)18-13(22)20-27(23,24)10-6-8(15)4-5-9(10)11(21)25-2/h4-6H,1-3H3,(H2,16,17,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGAYSCWLXQJBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14IN5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020557 | |

| Record name | Iodosulfuron methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate | |

CAS RN |

144550-06-1 | |

| Record name | Benzoic acid, 4-iodo-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144550-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-iodo-2-(3-(4-methoxy-6-methyl-1,3,5-triazine-2-yl)ureidosulfonyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144550061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodosulfuron methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-iodo-2-(3-(4-methoxy-6-methyl-1,3,5-triazine-2-yl)ureidosulfonyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

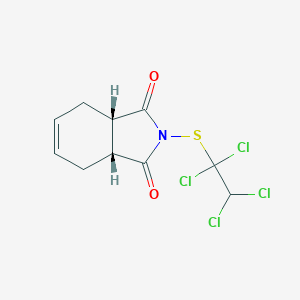

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

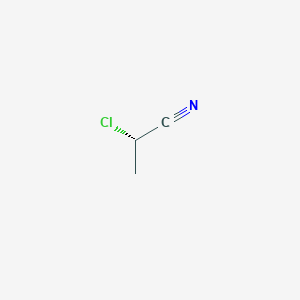

![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)